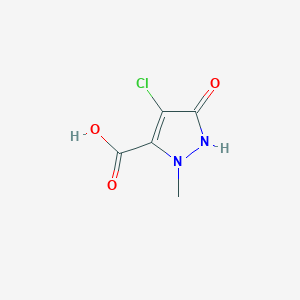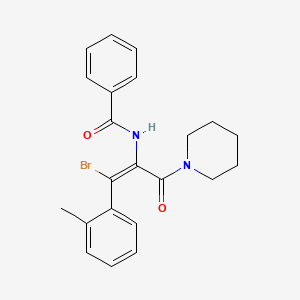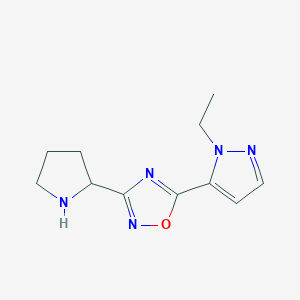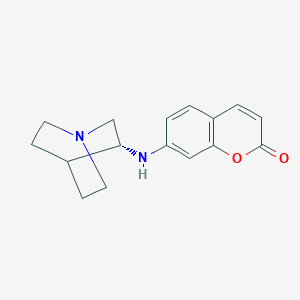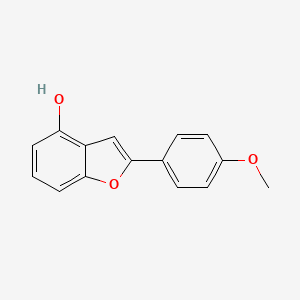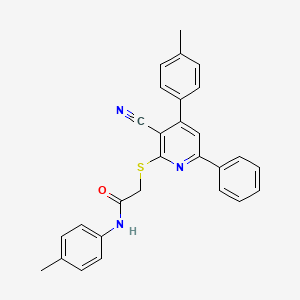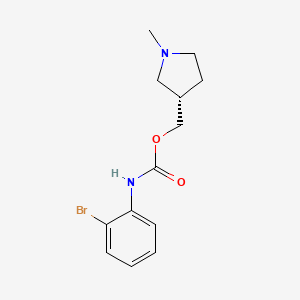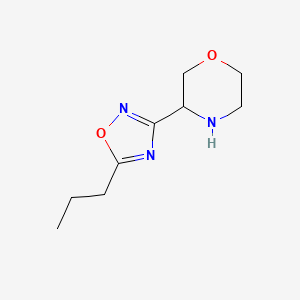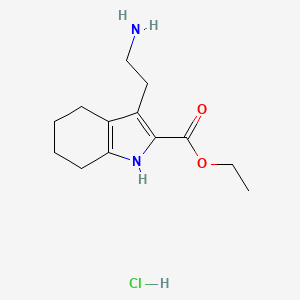
Ethyl 3-(2-aminoethyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-aminoethyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate hydrochloride is a chemical compound that belongs to the class of indole derivatives. This compound is of significant interest due to its structural similarity to various biologically active molecules, including neurotransmitters like serotonin and melatonin. The presence of the indole ring system and the aminoethyl side chain makes it a versatile compound for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-aminoethyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Aminoethyl Side Chain: The aminoethyl group can be introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Esterification: The carboxylic acid group on the indole ring can be esterified using ethanol and a strong acid catalyst like sulfuric acid.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted aminoethyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-aminoethyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in neurotransmitter pathways due to its structural similarity to serotonin.
Medicine: Investigated for its potential therapeutic effects, including antidepressant and anxiolytic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2-aminoethyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The indole ring system allows it to mimic the structure of natural neurotransmitters, enabling it to bind to serotonin receptors and modulate their activity. This interaction can influence various physiological processes, including mood regulation and sleep.
Comparación Con Compuestos Similares
Similar Compounds
Serotonin: A natural neurotransmitter with a similar indole structure.
Melatonin: Another indole derivative involved in regulating sleep-wake cycles.
Tryptamine: A simple indole derivative that serves as a precursor to various neurotransmitters.
Uniqueness
Ethyl 3-(2-aminoethyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. Its versatility makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H21ClN2O2 |
|---|---|
Peso molecular |
272.77 g/mol |
Nombre IUPAC |
ethyl 3-(2-aminoethyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-2-17-13(16)12-10(7-8-14)9-5-3-4-6-11(9)15-12;/h15H,2-8,14H2,1H3;1H |
Clave InChI |
NPEOSYJOYRMRKA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(N1)CCCC2)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





